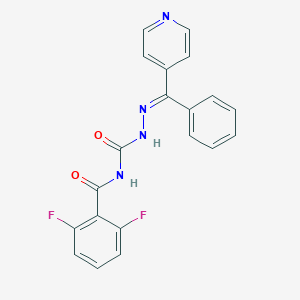
4-(2-phenylvinyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenylvinyl)-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has a distinct sweet smell and is often used as a flavoring agent in the food and cosmetic industries. Coumarin has also been the subject of scientific research due to its potential pharmacological properties. In
科学研究应用
Coumarin has been the subject of scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, anticoagulant, and anticancer effects in various in vitro and in vivo studies. Coumarin has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
作用机制
The mechanism of action of coumarin is complex and not fully understood. It is thought to exert its pharmacological effects through a variety of mechanisms, including the inhibition of enzymes involved in inflammation and coagulation, the induction of apoptosis in cancer cells, and the modulation of insulin signaling pathways.
Biochemical and Physiological Effects:
Coumarin has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Coumarin has also been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage. In addition, coumarin has been shown to have anticoagulant effects, inhibiting the activity of thrombin and reducing the risk of blood clots.
实验室实验的优点和局限性
Coumarin has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and easy to handle, making it a useful tool for investigating various biological processes. However, coumarin has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. It is also metabolized quickly in the body, making it difficult to study its long-term effects.
未来方向
There are several future directions for research on coumarin. One area of interest is its potential use in the treatment of cancer. Coumarin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of diabetes. Coumarin has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Further research is needed to determine its potential as a therapeutic agent for diabetes. Finally, research is needed to better understand the mechanisms of action of coumarin and its potential interactions with other drugs and compounds.
合成方法
Coumarin can be synthesized through a variety of methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst, such as sulfuric acid. The Pechmann condensation uses phenol and a carboxylic acid, such as acetic acid, in the presence of a catalyst, such as sulfuric acid, to form coumarin. The Knoevenagel reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form coumarin.
属性
产品名称 |
4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+ |
InChI 键 |
JCYIUWLMJOJSOB-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)